3H-Indazol-6-amin

Übersicht

Beschreibung

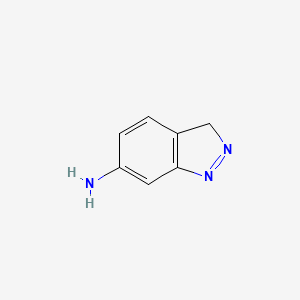

3H-Indazol-6-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal chemistry applications. The structure of 3H-Indazol-6-amine consists of a fused benzene and pyrazole ring system with an amine group attached to the sixth position of the indazole ring.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

3H-Indazol-6-amine derivatives have been extensively studied for their anticancer properties. Research has shown that these compounds can inhibit various cancer cell lines through multiple mechanisms.

Case Studies and Findings

- Bcr-Abl Inhibition : A study synthesized a series of 1H-indazol-3-amine derivatives, with one compound demonstrating comparable potency to Imatinib against Bcr-Abl wild type and mutant forms. The most potent derivative exhibited IC50 values of 0.014 μM against Bcr-Abl WT and 0.45 μM against T315I mutant cells .

- FGFR Inhibition : Another investigation focused on designing derivatives as fibroblast growth factor receptor (FGFR) inhibitors, revealing that certain compounds had IC50 values as low as 2.9 nM, indicating strong enzymatic inhibition and cellular activity .

- Melanoma Treatment : The synthesis of novel 3-carboxamido-2H-indazole derivatives showed significant antiproliferative activity against WM3629 melanoma cells, with the most effective compound achieving an IC50 value of 38.6 nM .

Antimicrobial Properties

Research also indicates that 3H-Indazol-6-amine derivatives exhibit antimicrobial properties, particularly against pathogens like Leishmania donovani.

Biological Evaluations

- A series of indazole-pyrone hybrids were tested against Leishmania donovani, with some compounds showing IC50 values ranging from 2.25 to 62.56 μM against both axenic and intramacrophage amastigotes . Notably, one compound displayed an IC50 of 2.25 μM, significantly outperforming traditional treatments.

Kinase Inhibition

The inhibition of various kinases is another critical application area for 3H-Indazol-6-amine derivatives.

Research Insights

- Compounds derived from this scaffold have been shown to selectively inhibit kinases such as CHK1, CDK2, MEK1, and GSK3β. For instance, a specific derivative exhibited high selectivity and potency against ERK1/2 with IC50 values of 20 nM and 7 nM respectively .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of 3H-Indazol-6-amine derivatives is vital for optimizing their pharmacological properties.

Key Observations

- SAR studies reveal that substituents at specific positions on the indazole scaffold significantly influence biological activity. For example, modifications at the 4-position and 6-position have been shown to enhance IDO1 inhibitory activities .

Summary Table of Applications

| Application Area | Key Findings | Example Compounds | IC50 Values |

|---|---|---|---|

| Anticancer | Potent inhibitors of Bcr-Abl and FGFR | Indazol derivatives | 0.014 μM (Bcr-Abl) |

| Antimicrobial | Effective against Leishmania donovani | Indazole-pyrone hybrids | 2.25 μM |

| Kinase Inhibition | Selective inhibitors of CHK1, CDK2, MEK1 | Various indazole analogs | 20 nM (ERK1/2) |

| Structure-Activity Studies | Substituent position significantly affects activity | Modified indazoles | Varies |

Wirkmechanismus

Target of Action

The primary target of 3H-Indazol-6-amine is indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a heme-containing enzyme that plays a crucial role in the immune response by catalyzing the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism .

Mode of Action

3H-Indazol-6-amine interacts with IDO1, leading to the suppression of the protein’s expression . This interaction results in the inhibition of the kynurenine pathway, thereby affecting the immune response .

Biochemical Pathways

The primary biochemical pathway affected by 3H-Indazol-6-amine is the kynurenine pathway . By inhibiting IDO1, 3H-Indazol-6-amine disrupts the conversion of tryptophan into kynurenine, which can have downstream effects on various biological processes, including immune regulation and neuromodulation .

Result of Action

The suppression of IDO1 expression by 3H-Indazol-6-amine leads to a potent anti-proliferative activity, as demonstrated in human colorectal cancer cells (HCT116) . This compound also causes a G2/M cell cycle arrest in HCT116 cells .

Biochemische Analyse

Biochemical Properties

3H-Indazol-6-amine plays a crucial role in various biochemical reactions. It has been identified as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the catabolism of tryptophan to kynurenine . By inhibiting IDO1, 3H-Indazol-6-amine can modulate the immune response and has shown potential in cancer immunotherapy . The interaction between 3H-Indazol-6-amine and IDO1 involves binding to the active site of the enzyme, thereby preventing the conversion of tryptophan to kynurenine .

Cellular Effects

3H-Indazol-6-amine has been shown to exert significant effects on various cell types and cellular processes. In human colorectal cancer cells (HCT116), 3H-Indazol-6-amine exhibited potent anti-proliferative activity, leading to cell cycle arrest at the G2/M phase . This compound also influences cell signaling pathways by suppressing the expression of IDO1 protein, which is known to create an immunosuppressive tumor microenvironment . Additionally, 3H-Indazol-6-amine affects gene expression by modulating the levels of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of 3H-Indazol-6-amine involves its binding interactions with biomolecules, particularly IDO1. By binding to the active site of IDO1, 3H-Indazol-6-amine inhibits the enzyme’s activity, leading to a decrease in kynurenine levels and an increase in tryptophan levels . This inhibition results in the modulation of immune responses, as tryptophan depletion and kynurenine accumulation are associated with immune suppression . Furthermore, 3H-Indazol-6-amine may also interact with other proteins and enzymes involved in cell cycle regulation and apoptosis, contributing to its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3H-Indazol-6-amine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3H-Indazol-6-amine remains stable under physiological conditions, allowing for sustained inhibition of IDO1 and prolonged anticancer activity .

Dosage Effects in Animal Models

The effects of 3H-Indazol-6-amine vary with different dosages in animal models. At lower doses, 3H-Indazol-6-amine has been shown to effectively inhibit IDO1 activity and modulate immune responses without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, including hepatotoxicity and gastrointestinal disturbances . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects in animal models .

Metabolic Pathways

3H-Indazol-6-amine is involved in metabolic pathways related to tryptophan catabolism. By inhibiting IDO1, 3H-Indazol-6-amine affects the metabolic flux of tryptophan and kynurenine, leading to changes in metabolite levels . The compound may also interact with other enzymes and cofactors involved in these pathways, further influencing metabolic processes . Understanding the metabolic pathways of 3H-Indazol-6-amine is crucial for elucidating its mechanism of action and potential therapeutic applications .

Transport and Distribution

The transport and distribution of 3H-Indazol-6-amine within cells and tissues are essential for its biological activity. The compound is likely transported across cell membranes via specific transporters or binding proteins . Once inside the cells, 3H-Indazol-6-amine may accumulate in specific cellular compartments, influencing its localization and activity . The distribution of 3H-Indazol-6-amine within tissues also determines its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of 3H-Indazol-6-amine plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 3H-Indazol-6-amine may localize to the cytoplasm or nucleus, where it can interact with IDO1 and other biomolecules involved in cell cycle regulation and apoptosis . Understanding the subcellular localization of 3H-Indazol-6-amine is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Indazol-6-amine can be achieved through several methods. One common approach involves the cyclization of ortho-substituted hydrazines with aldehydes or ketones. Another method includes the reduction of nitroindazoles followed by amination. For instance, the reduction of 3-methyl-6-nitro-1H-indazole followed by methylation steps can yield N,2,3-trimethyl-2H-indazol-6-amine .

Industrial Production Methods

Industrial production of 3H-Indazol-6-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation, solvent extraction, and recrystallization to obtain the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions

3H-Indazol-6-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while reduction can produce amine derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1H-Indazole: Another member of the indazole family with similar biological activities.

2H-Indazole: Known for its use in medicinal chemistry and drug development.

Imidazole: A five-membered ring compound with diverse applications in pharmaceuticals and agrochemicals.

Uniqueness

3H-Indazol-6-amine is unique due to its specific substitution pattern and its ability to interact with particular molecular targets, making it a valuable compound in medicinal chemistry and scientific research.

Biologische Aktivität

3H-Indazol-6-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, supported by recent research findings and case studies.

Overview of 3H-Indazol-6-amine

3H-Indazol-6-amine is a derivative of indazole, a bicyclic compound known for its presence in various biologically active molecules. The indazole scaffold is recognized for its ability to interact with multiple biological targets, making it a valuable structure in drug development.

Synthesis of 3H-Indazol-6-amine

The synthesis of 3H-Indazol-6-amine typically involves several methods, including:

- Condensation Reactions : The initial step often involves the condensation of hydrazine derivatives with carbonyl compounds.

- Cyclization : Subsequent cyclization leads to the formation of the indazole ring.

- Functionalization : The introduction of amine groups can enhance the compound's biological activity.

Recent studies have focused on optimizing these synthetic routes to improve yield and purity while minimizing environmental impact .

Anticancer Properties

3H-Indazol-6-amine and its derivatives have shown promising anticancer activity. Research indicates that certain derivatives exhibit significant inhibition against various cancer cell lines, including lung carcinoma (NCI-H460) and breast cancer cells. For example, some derivatives demonstrated IC50 values ranging from 5 to 15 μM against NCI-H460 cells, indicating potent antiproliferative effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that specific derivatives possess activity against pathogens such as Neisseria gonorrhoeae, with minimum inhibitory concentration (MIC) values as low as 62.5 μg/mL. These findings highlight the potential of 3H-Indazol-6-amine as a lead compound for developing new antibiotics .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, 3H-Indazol-6-amine has been studied for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

- Study on Antitumor Activity : A study evaluated various indazole derivatives, including 3H-Indazol-6-amine, for their ability to inhibit tumor cell proliferation. The results indicated that modifications on the indazole ring significantly affected biological activity, with some compounds showing enhanced potency against cancer cells .

- Antileishmanial Activity : Another research focused on synthesizing novel derivatives aimed at treating leishmaniasis. The study utilized computational modeling alongside in vitro assays to predict binding affinities and biological efficacy against Leishmania species .

- Molecular Docking Studies : Molecular docking studies have been conducted to elucidate the binding interactions between 3H-Indazol-6-amine derivatives and their biological targets. These studies provide insights into the structure-activity relationship (SAR) and help identify promising candidates for further development .

Data Tables

| Activity Type | Cell Line/Pathogen | IC50/MIC Values |

|---|---|---|

| Anticancer | NCI-H460 (lung carcinoma) | 5 - 15 μM |

| Antimicrobial | Neisseria gonorrhoeae | 62.5 μg/mL |

| Anti-inflammatory | Activated macrophages | Not specified |

Eigenschaften

IUPAC Name |

3H-indazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-6-2-1-5-4-9-10-7(5)3-6/h1-3H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDOCOTSYVQOIFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)N)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.